The "His-Glu" motif, often found as part of larger sequences like Cys-His-Glu or His-Glu-X-X-His, plays a crucial role in the catalytic activity of various enzymes. [, , , , , , , , , , , , ] These motifs are typically involved in metal ion coordination, substrate binding, and facilitating catalytic reactions. [, , , ] Enzymes featuring this motif include:
His-Glu, referring to the interaction between histidine and glutamic acid, plays a significant role in various biochemical processes. This compound is particularly notable for its involvement in hydrogen bonding networks, which are crucial for protein structure and function. Histidine is an essential amino acid that often acts as a proton donor or acceptor in enzymatic reactions, while glutamic acid serves as a key neurotransmitter and metabolic intermediate. Together, they contribute to the stability and reactivity of proteins.
Histidine and glutamic acid are naturally occurring amino acids found in various proteins. Histidine is classified as an essential amino acid, meaning it must be obtained through the diet, while glutamic acid is classified as a non-essential amino acid, as it can be synthesized by the body from other compounds.
His-Glu can be classified under several categories:
The synthesis of peptides containing histidine and glutamic acid can be achieved through various methods, including:
In SPPS, common strategies include:
The molecular structure of His-Glu involves a peptide bond between the carboxyl group of glutamic acid and the amino group of histidine. The presence of an imidazole ring in histidine allows for unique interactions with other residues due to its ability to donate or accept protons.
His-Glu participates in several biochemical reactions:
In enzymatic reactions, His-Glu may facilitate:
The mechanism of action involving His-Glu typically includes:
Studies have shown that mutations in His or Glu residues can significantly affect enzyme kinetics and stability, highlighting their importance in maintaining proper biochemical function .
His-Glu has several applications in scientific research:
In Ser-His-Glu triads, proton relay occurs through a precisely orchestrated sequence where glutamic acid (Glu) modulates the basicity of histidine (His), which subsequently activates the serine (Ser) nucleophile. This configuration enables concerted deprotonation of the catalytic serine, significantly enhancing its reactivity toward substrate molecules. The process initiates when Glu's carboxylate group forms a low-barrier hydrogen bond with the imidazole ring of His, elevating its pKa and positioning it to abstract the proton from Ser's hydroxyl group. This generates a highly reactive alkoxide ion (Ser-O⁻) capable of nucleophilic attack on target bonds [2] [9].
Advanced computational studies using QM/MM methodologies reveal that proton transfer in functional His-Glu systems occurs within remarkably short timescales of <10 femtoseconds following electronic excitation or substrate binding. This ultrafast transfer efficiency stems from the optimal geometric alignment of the triad residues, where even minor deviations (>0.5 Å in hydrogen bond lengths) can reduce catalytic efficiency by orders of magnitude. The electrostatic complementarity between His and Glu creates a charge-relay network that stabilizes transition states during nucleophilic attack and intermediate formation [2] [6].
Table 1: Proton Transfer Characteristics in Ser-His-Glu Triads
Parameter | Value/Range | Catalytic Impact |
---|---|---|
Proton Transfer Time | <10 fs | Enables near-instantaneous nucleophile activation |
Optimal His-Glu Distance | 2.6–2.8 Å | Maximizes hydrogen bond strength |
His Nε2 pKa Shift | +5 units (vs. isolated) | Enhances proton affinity for serine activation |
Glu COO⁻ Rotation Barrier | 15–20 kJ/mol | Maintains orbital alignment for proton relay |
Water molecules within enzyme active sites exert modulatory effects on His-Glu proton transfer efficiency. Crystallographic analyses reveal that approximately 78% of characterized Ser-His-Glu triads contain at least one structural water molecule within hydrogen-bonding distance of the Glu residue. These water molecules form bridging networks that can either facilitate or impede proton relay depending on their positioning [2] [6].
Micro-solvation studies using direct ab initio molecular dynamics (AIMD) simulations demonstrate two distinct hydration configurations with divergent functional consequences:
The evolutionary conservation of hydrophobic residues surrounding catalytic triads correlates strongly with minimized active-site hydration. Enzymes operating in aqueous environments frequently feature apolar side chains (e.g., tryptophan, leucine) that create desolvation pockets around the His-Glu dyad, preserving the low-dielectric microenvironment essential for efficient proton transfer [4].
Ionizing radiation induces electronic perturbations that disrupt His-Glu catalytic function through direct hole-capture events. When high-energy radiation generates electron vacancies (holes) near catalytic triads, the resulting charge redistribution triggers proton dislocation from His to Glu. This irreversible proton transfer occurs within 10-15 fs post-ionization and permanently alters the ionization states of both residues [2] [6].
The reconfiguration dynamics following hole-capture exhibit hydration-dependent kinetics:
These radiation-induced changes mimic pathological dysfunction observed in neurodegenerative conditions, where oxidative damage to catalytic triads in critical neuronal enzymes (e.g., acetylcholinesterase) contributes to enzyme inactivation. The vulnerability of His-Glu dyads to radiation underscores their redox-sensitive nature and explains why organisms inhabiting high-radiation environments show evolutionary adaptations toward alternative catalytic mechanisms [2].
The geometric and electronic distinctions between His-Glu and classical Asp-His-Ser triads underlie significant functional divergence across enzyme families. While both architectures facilitate nucleophile activation through analogous proton relay mechanisms, their catalytic optima and evolutionary distributions differ substantially [4] [8] [9].
Table 2: Structural and Functional Comparison of Catalytic Triad Types
Characteristic | His-Glu-Containing Triads | Classical Asp-His-Ser Triads |
---|---|---|
Representative Enzymes | Acetylcholinesterase, Pdx2 glutaminase | Trypsin, Chymotrypsin, Subtilisin |
Nucleophile | Ser/Cys/Thr | Ser |
Base-Acid Pair | His-Glu | His-Asp |
Optimal pH Range | 6.0–7.5 | 7.5–9.0 |
Proton Relay Efficiency | 10–15 fs | 20–50 fs |
Glu/Asp pKa Difference | Glu: 4.2 (higher charge density) | Asp: 3.9 (more buried position) |
Evolutionary Occurrence | ≥23 enzyme superfamilies | 4 primary clans (PA, SB, SC, SK) |
Electronic analysis reveals that Glu in His-Glu dyads exhibits approximately 15% greater charge density on its carboxylate oxygens compared to Asp in classical triads, attributed to Glu's extended methylene group that reduces steric constraints on orbital orientation. This enhanced charge density enables more effective imidazolium stabilization in His, lowering the pKa of the catalytic serine by an additional 0.3–0.5 units relative to Asp-containing systems. Consequently, His-Glu triads operate efficiently at near-neutral pH (6.0–7.5), making them particularly suited for intracellular environments where alkaline conditions are uncommon [4] [9].
The structural plasticity afforded by Glu's longer side chain permits greater conformational flexibility during catalysis. In Pdx2 glutaminase (Cys-His-Glu configuration), Glu198 undergoes a side chain rotation of 45° during the transition from substrate binding to glutamyl-thioester intermediate formation. This flexibility allows accommodation of bulky substrates inaccessible to the sterically constrained Asp-His-Ser triads. However, this advantage comes with increased hydration vulnerability, as the flexible Glu side chain creates transient cavities facilitating water intrusion—a trade-off resolved through auxiliary hydrophobic residues in evolved enzymes [1] [4].
Table 3: Enzyme-Specific Implementations of His-Glu Motifs
Enzyme | Catalytic Residues | Biological Role | Unique His-Glu Feature |
---|---|---|---|
Pdx2 Glutaminase | Cys87-His186-Glu198 | PLP biosynthesis in pathogens | Glu rotation enables glutamyl-thioester formation |
Acetylcholinesterase | Ser200-His440-Glu327 | Neurotransmitter degradation | Glu327 hydration-sensitivity modulates reaction rate |
Cytomegalovirus Protease | Ser132-His63-His157 | Viral capsid maturation | His-Glu-His variant with dual histidines |
TEM-1 β-Lactamase | Ser70-Lys73-Glu166 | Antibiotic resistance | Glu166 activates catalytic water for deacylation |
Evolutionary trajectories indicate His-Glu dyads represent convergent solutions to catalysis in reducing environments. Analysis of >200 metalloprotease structures shows at least 23 independent evolutionary origins of His-Glu-containing catalytic triads across divergent protein folds. This repeated convergence suggests strong selective advantages for Glu over Asp in specific catalytic niches, particularly those requiring operation under mildly acidic conditions or catalysis of multistep reactions involving covalent intermediates [4] [8].
The catalytic versatility of His-Glu systems extends beyond proteolysis. In Pdx2 glutaminase—a critical enzyme in vitamin B₆ biosynthesis for Plasmodium and Mycobacterium pathogens—the Cys-His-Glu triad enables nitrogen transfer through glutamine deamidation. Here, Glu198 maintains the protonation state of His186 without directly participating in nucleophile activation, representing a functional divergence from classical acid-base-nucleophile triads. This mechanistic variation underscores the adaptability of His-Glu dyads beyond canonical hydrolysis reactions [1].
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